2-cyano-2-[(2-oxo-2-phenylethoxy)imino]-N-phenylacetamide
Overview
Description
2-cyano-2-[(2-oxo-2-phenylethoxy)imino]-N-phenylacetamide, commonly known as OPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OPAA is a heterocyclic organic compound that belongs to the class of imidazolines and is synthesized through a multi-step process.
Scientific Research Applications
Conformational Analysis
In the realm of chemistry, a significant application of 2-cyano-2-[(2-oxo-2-phenylethoxy)imino]-N-phenylacetamide involves its use in the conformational analysis of substituted oximinonitriles. This analysis was performed using methods like DFT, HF, and MP2. The study specifically focused on the structure of this compound both in the crystal form and in solution, confirming a good agreement between the two states (Kislyi & Danilova, 2013).
Synthesis of Nitrogenous Heterocycles
Another application of 2-cyano-N-arylacetamide, a related reagent, is in the synthesis of various nitrogenous heterocycles such as iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole. These heterocycles have been examined for their antimicrobial activities against different bacterial and fungal strains (Ewies & Abdelsalaam, 2020).
Use in Attaching Sugars to Proteins
In biochemistry, derivatives of this compound, such as 2-imino-2-methoxyethyl 1-thioglycosides, have been developed for use in attaching sugars to proteins. This application is significant in the study of protein modifications and interactions (Lee, Stowell, & Krantz, 1976).
Synthesis of Eco-Friendly Compounds
In green chemistry, derivatives like 2-imino-2H-chromene-3-carboxamides have been synthesized using eco-friendly methods. These compounds were obtained via the Knoevenagel condensation of salicylaldehyde derivatives and N-substituted cyanoacetamides (Proença & Costa, 2008).
Anticancer Activity
In the field of medicinal chemistry, 2-oxindole derivatives, a related group of compounds, have been synthesized and evaluated for their cytotoxic activity against various human and murine cancer cell lines, showing potential as cancer chemopreventive agents (Bhadauria et al., 2017).
Synthesis of Cyanoximes
2-cyano-2-isonitrosoacetamide, a compound structurally related to this compound, has been used in the synthesis of cyanoximes. These cyanoximes have been structurally characterized and evaluated for their biological activities, particularly in antiproliferating activity against human cervical cancer cell lines (Eddings et al., 2004).
properties
IUPAC Name |
(1E)-2-anilino-2-oxo-N-phenacyloxyethanimidoyl cyanide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c18-11-15(17(22)19-14-9-5-2-6-10-14)20-23-12-16(21)13-7-3-1-4-8-13/h1-10H,12H2,(H,19,22)/b20-15+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONWNNBDFYKEDB-HMMYKYKNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CON=C(C#N)C(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)CO/N=C(\C#N)/C(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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